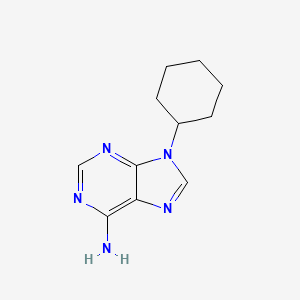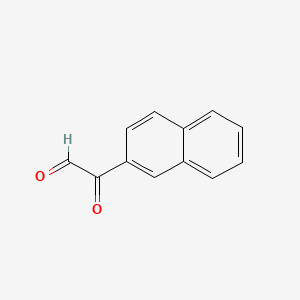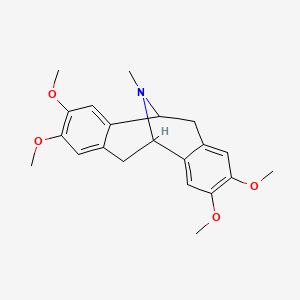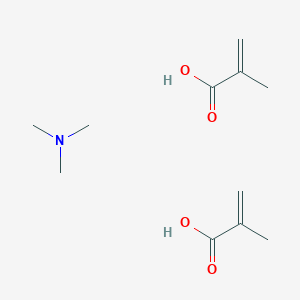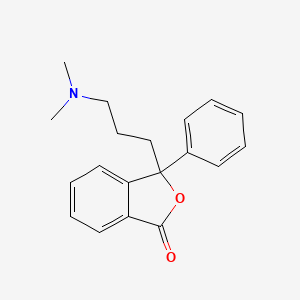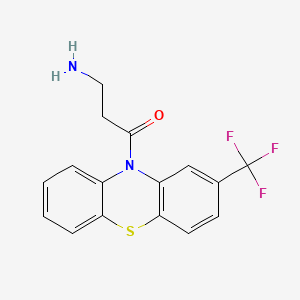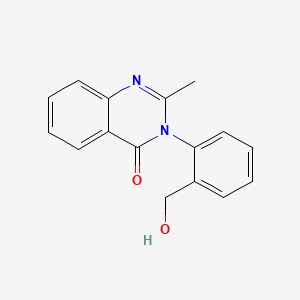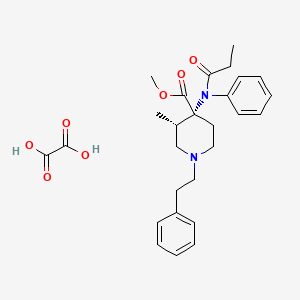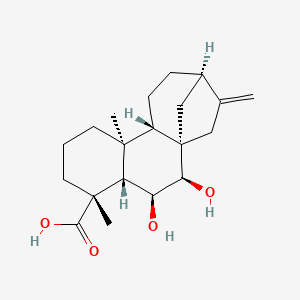
6beta,7beta-Dihydroxykaurenoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6beta,7beta-Dihydroxykaurenoic acid is a kaurane diterpenoid.
Scientific Research Applications
Biosynthesis and Metabolic Pathways
Kaurenolides and Fujenoic Acids Biosynthesis : The research by Rojas et al. (2004) demonstrates the steps involved in kaurenolide and fujenoic acids biosynthesis, starting from ent-kauradienoic acid and ent-6alpha,7alpha-dihydroxykaurenoic acid. These compounds are side products of the gibberellin P450-1 monooxygenase in Gibberella fujikuroi, a fungus known for its role in gibberellin (a plant growth hormone) biosynthesis (Rojas et al., 2004).
Role in Gibberellin Biosynthesis : Cross et al. (1970) studied the biological activity of 6β,7β-dihydroxykaurenoic acid in the context of gibberellin biosynthesis. The study found that while this compound did not directly serve as a precursor of gibberellic acid, it played a role in the metabolism of Gibberella fujikuroi, a fungus instrumental in gibberellin production (Cross, Stewart, & Stoddart, 1970).
Transformation in Microbial Cultures : Studies have shown the transformation of 6beta,7beta-dihydroxykaurenoic acid in microbial cultures. For example, Medici et al. (2002) explored the microbial 7alpha-OH epimerisation of bile acids, including 6beta,7beta-dihydroxykaurenoic acid, with Xanthomonas maltophilia (Medici et al., 2002).
Cytotoxic and Apoptosis-Inducing Properties : The research by Sun and Pan (2004) on a structurally similar compound, 3beta,6beta-dihydroxyolean-12-en-27-oic acid, demonstrates cytotoxic and apoptosis-inducing properties. This study, while not directly on 6beta,7beta-dihydroxykaurenoic acid, provides insights into the potential biological activities of similar compounds (Sun & Pan, 2004).
Synthesis and Chemical Analysis : Studies like the one conducted by Iida et al. (2006) on the chemical synthesis of related compounds highlight the scientific interest in understanding the chemical properties and synthesis pathways of compounds like 6beta,7beta-dihydroxykaurenoic acid (Iida et al., 2006).
properties
CAS RN |
26109-32-0 |
|---|---|
Product Name |
6beta,7beta-Dihydroxykaurenoic acid |
Molecular Formula |
C20H30O4 |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
(1R,2R,3S,4S,5R,9S,10S,13R)-2,3-dihydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid |
InChI |
InChI=1S/C20H30O4/c1-11-9-20-10-12(11)5-6-13(20)18(2)7-4-8-19(3,17(23)24)15(18)14(21)16(20)22/h12-16,21-22H,1,4-10H2,2-3H3,(H,23,24)/t12-,13+,14+,15+,16+,18+,19-,20+/m1/s1 |
InChI Key |
MXCZWKLLVGCJTB-MFOCMZDKSA-N |
Isomeric SMILES |
C[C@@]12CCC[C@@]([C@H]1[C@@H]([C@@H]([C@]34[C@H]2CC[C@H](C3)C(=C)C4)O)O)(C)C(=O)O |
SMILES |
CC12CCCC(C1C(C(C34C2CCC(C3)C(=C)C4)O)O)(C)C(=O)O |
Canonical SMILES |
CC12CCCC(C1C(C(C34C2CCC(C3)C(=C)C4)O)O)(C)C(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



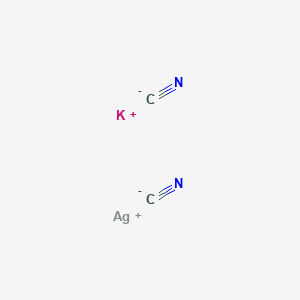
![Benzenamine, 4-[(4-aminophenyl)azo]-N,N-dimethyl-](/img/structure/B1202054.png)
